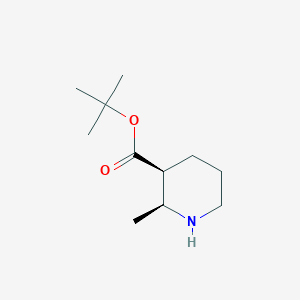

Tert-butyl (2S,3S)-2-methylpiperidine-3-carboxylate

Description

Tert-butyl (2S,3S)-2-methylpiperidine-3-carboxylate is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) ester group at position 3 and a methyl substituent at position 2 of the piperidine ring. This compound is significant in organic synthesis, particularly as a building block for pharmaceuticals and agrochemicals due to its stereochemical rigidity and protective group versatility. Its molecular formula is C12H21NO2, with a molecular weight of approximately 227.3 g/mol (inferred from analogs in ).

Properties

IUPAC Name |

tert-butyl (2S,3S)-2-methylpiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-8-9(6-5-7-12-8)10(13)14-11(2,3)4/h8-9,12H,5-7H2,1-4H3/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCPOCOGPKKHOIS-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](CCCN1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2307758-74-1 | |

| Record name | rac-tert-butyl (2R,3R)-2-methylpiperidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Tert-butyl (2S,3S)-2-methylpiperidine-3-carboxylate is a chiral compound that belongs to the class of piperidine carboxylic acids. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The following sections will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Composition

- Molecular Formula : CHNO

- Molecular Weight : 225.33 g/mol

- CAS Number : 1312455-22-3

The compound features a tert-butyl group, which provides steric hindrance, influencing its reactivity and biological interactions.

Synthetic Methods

The synthesis of tert-butyl (2S,3S)-2-methylpiperidine-3-carboxylate typically involves:

- Formation of the Piperidine Ring : Using methods such as cyclization of appropriate precursors.

- Introduction of the Tert-butyl Group : Utilizing tert-butyl chloroformate in the presence of a base like triethylamine.

- Carboxylation : Introducing the carboxylate group through carboxylation reactions with carbon dioxide or derivatives.

The biological activity of tert-butyl (2S,3S)-2-methylpiperidine-3-carboxylate is primarily attributed to its interaction with various molecular targets in biological systems. The compound's structure allows it to engage in hydrogen bonding and nucleophilic attacks due to the presence of an amino group and a carboxylate moiety.

Therapeutic Potential

- Neuroprotective Effects : Research indicates that derivatives of this compound can exhibit neuroprotective properties, particularly against amyloid beta-induced toxicity in astrocytes. In vitro studies have shown that such compounds can inhibit amyloidogenesis and reduce oxidative stress markers like malondialdehyde (MDA) in cell cultures .

- Cognitive Enhancement : In vivo studies suggest that certain derivatives may improve cognitive functions by modulating acetylcholinesterase activity, which is crucial for neurotransmission .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Tert-butyl (4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate | Piperidine derivative | Moderate protective effect against oxidative stress |

| Tert-butyl (2S,5R)-5-amino-2-methyl-piperidine-1-carboxylate | Piperidine derivative | Potential therapeutic properties in drug synthesis |

Study on Neuroprotective Effects

A study published in Molecules demonstrated that a derivative of tert-butyl (2S,3S)-2-methylpiperidine-3-carboxylate exhibited moderate protective activity in astrocytes stimulated with amyloid beta 1-42. The findings indicated a reduction in tumor necrosis factor-alpha (TNF-α) levels and free radicals in treated cultures . However, the in vivo efficacy was less pronounced compared to established treatments like galantamine.

Pharmacokinetics and Binding Affinity

Research has also focused on improving the binding affinity and pharmacokinetics of compounds related to tert-butyl (2S,3S)-2-methylpiperidine-3-carboxylate. Modifications to the scaffold have shown enhanced effectiveness in targeting specific biological pathways associated with neurodegenerative diseases .

Comparison with Similar Compounds

Structural Analog: Tert-butyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate

CAS : 1932344-15-4

Molecular Weight : 214.3 g/mol

Key Differences :

- Substituent: An amino group at position 3 replaces the carboxylate ester in the target compound.

- Reactivity: The amino group enables nucleophilic reactions (e.g., amide coupling), making it a precursor for drug candidates.

- Applications : Used in peptide synthesis and as an intermediate for kinase inhibitors.

| Property | Target Compound | 3-Amino Analog |

|---|---|---|

| Functional Group | Ester (Boc) at C3 | Boc at C1, amino at C3 |

| Molecular Weight | ~227.3 g/mol | 214.3 g/mol |

| Purity | Not specified | 98% (lab-grade) |

Structural Analog: Tert-butyl (3S)-3-(2-bromoacetyl)piperidine-1-carboxylate

CAS : 1426066-82-1

Molecular Weight : 306.2 g/mol

Key Differences :

- Substituent : A bromoacetyl group at C3 introduces electrophilic reactivity for cross-coupling reactions.

- Steric Effects : The bromoacetyl group increases steric hindrance compared to the methyl group in the target compound.

| Property | Target Compound | Bromoacetyl Analog |

|---|---|---|

| Functional Group | Methyl at C2, Boc at C3 | Bromoacetyl at C3, Boc at C1 |

| Molecular Weight | ~227.3 g/mol | 306.2 g/mol |

| Reactivity | Limited by methyl group | High (suited for SN2 reactions) |

Structural Analog: (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid

CAS : 652971-20-5

Molecular Weight : 305.37 g/mol

Key Differences :

- Substituent : A phenyl group at C4 and a carboxylic acid at C3 enhance lipophilicity and acidity.

- Applications : Used in crystallography studies (via SHELX software, ) and as a scaffold for chiral ligands.

| Property | Target Compound | Phenyl-Carboxylic Acid Analog |

|---|---|---|

| Substituents | Methyl (C2), Boc (C3) | Phenyl (C4), COOH (C3) |

| Solubility | Moderate in organic solvents | Low (due to phenyl group) |

Q & A

Q. What are the key synthetic methodologies for synthesizing Tert-butyl (2S,3S)-2-methylpiperidine-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

- Protection of the amine group : Use of Boc (tert-butoxycarbonyl) anhydride under basic conditions to introduce the tert-butyl carbamate group .

- Functionalization of the piperidine ring : Oxidation or hydroxylation steps with reagents like OsO₄ for stereospecific modifications. Reaction temperature (0–25°C) and solvent polarity significantly influence yield and stereochemical outcomes .

- Purification : Column chromatography or recrystallization to isolate the desired stereoisomer. Solvent systems (e.g., hexane/ethyl acetate gradients) and chiral stationary phases are critical for resolving enantiomers . Optimization requires systematic variation of catalysts (e.g., chiral catalysts for asymmetric synthesis), reaction times, and temperatures.

Q. Which analytical techniques are most reliable for confirming the stereochemistry of Tert-butyl (2S,3S)-2-methylpiperidine-3-carboxylate?

- X-ray crystallography : The gold standard for absolute configuration determination. Programs like SHELXL (part of the SHELX suite) enable refinement of crystallographic data to resolve stereochemical ambiguities .

- NMR spectroscopy : H-H NOESY or coupling constants (-values) to identify spatial proximity of substituents .

- Chiral HPLC : Using columns like Chiralpak® IA/IB to separate enantiomers and validate enantiopurity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of Tert-butyl (2S,3S)-2-methylpiperidine-3-carboxylate derivatives?

Discrepancies often arise from:

- Structural variations : Minor changes in substituents (e.g., hydroxyl vs. methyl groups) drastically alter receptor binding. For example, replacing a hydroxymethyl group with a methyl group reduces neuroprotective activity by 40% .

- Assay conditions : Variations in cell lines, incubation times, or solvent vehicles (e.g., DMSO concentration) affect potency. Standardizing protocols (e.g., NIH/NCATS guidelines) and using orthogonal assays (SPR, ITC) improve reproducibility .

- Data normalization : Meta-analyses comparing IC₅₀ values across studies can identify outliers. Computational docking studies (e.g., AutoDock Vina) may reconcile differences by modeling ligand-target interactions .

Q. What advanced strategies are recommended for studying the compound’s interactions with biological targets?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., , ) to receptors like GABAₐ or serotonin transporters .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity () and thermodynamic parameters (, ) to differentiate competitive vs. allosteric interactions .

- Cryo-EM : For structural insights into compound-enzyme complexes (e.g., cytochrome P450 isoforms) at near-atomic resolution .

Methodological Considerations Table

Key Challenges and Solutions

- Stereochemical Purity : Use chiral auxiliaries (e.g., Evans oxazolidinones) during synthesis to enforce desired configurations .

- Data Reproducibility : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for publishing experimental details, including raw spectral data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.